molecular formula C16H13N5O2 B2453785 (3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone CAS No. 1235628-32-6

(3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone

Numéro de catalogue B2453785
Numéro CAS: 1235628-32-6
Poids moléculaire: 307.313
Clé InChI: JCRVWXNBLWTCRS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound contains a 3,4-dihydroquinolin-1(2H)-yl group and a 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl group. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their biological and pharmacological activities . Oxadiazoles are heterocyclic compounds that are also known for their wide range of biological activities.

Applications De Recherche Scientifique

Autoimmune Diseases

The compound can be used in the treatment of autoimmune diseases . These are conditions where the body’s immune system mistakenly attacks its own cells, leading to inflammation and damage. By inhibiting certain kinases, the compound can potentially reduce this harmful immune response.

Inflammatory Diseases

Inflammatory diseases, which involve an overactive immune response leading to inflammation, can also be treated with this compound . This includes conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Bone Diseases

The compound has potential applications in treating bone diseases . These could include conditions like osteoporosis and Paget’s disease, where the normal process of bone remodeling is disrupted.

Metabolic Diseases

Metabolic diseases, such as diabetes and metabolic syndrome, could potentially be treated with this compound . These diseases involve disruptions to the normal metabolic processes in the body, often involving the processing of glucose and lipids.

Neurological and Neurodegenerative Diseases

The compound has potential applications in the treatment of neurological and neurodegenerative diseases . This includes conditions like Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

Cancer

The compound can potentially be used in cancer treatment . By inhibiting certain kinases, it could disrupt the signaling pathways that cancer cells use to grow and divide.

Cardiovascular Diseases

Cardiovascular diseases, including heart disease and stroke, could potentially be treated with this compound . These diseases involve the heart and blood vessels and are often related to atherosclerosis, a condition where fatty deposits build up in the arteries.

Infectious Diseases

The compound could potentially be used in the treatment of infectious diseases . By inhibiting certain kinases, it could disrupt the life cycle of infectious agents like bacteria and viruses, helping to clear the infection.

Propriétés

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c22-16(21-9-3-5-11-4-1-2-6-13(11)21)15-19-14(20-23-15)12-10-17-7-8-18-12/h1-2,4,6-8,10H,3,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRVWXNBLWTCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.